molecular formula C7H2Cl4O2 B1581241 2,3,4,5-Tetrachlorobenzoic acid CAS No. 50-74-8

2,3,4,5-Tetrachlorobenzoic acid

Cat. No. B1581241
CAS RN: 50-74-8
M. Wt: 259.9 g/mol
InChI Key: FUXMTEKFGUWSNC-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorobenzoic acid is a chemical compound with the molecular formula C7H2Cl4O2 and a molecular weight of 259.902 g/mol . It is used in various chemical reactions and is provided to researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrachlorobenzoic acid consists of 7 carbon atoms, 2 hydrogen atoms, 4 chlorine atoms, and 2 oxygen atoms . The exact spatial configuration can be found in specialized databases or 3D chemical structure viewers.


Physical And Chemical Properties Analysis

2,3,4,5-Tetrachlorobenzoic acid has a density of 1.7±0.1 g/cm3 . Other physical and chemical properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and surface tension can also be found .

Scientific Research Applications

Catalyst in Amide Condensation

2,3,4,5-Tetrachlorobenzoic acid derivatives have been utilized as catalysts in the dehydrative amide condensation process. A study by Maki, Ishihara, & Yamamoto (2006) demonstrated the effectiveness of 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole and its derivatives as superior catalysts for amide condensation of sterically demanding carboxylic acids.

Environmental Impact Studies

Research on chlorinated compounds, similar to 2,3,4,5-Tetrachlorobenzoic acid, has been conducted to understand their environmental impact. For instance, a study by Shadoff, Hummel, Lamparski, & Davidson (1977) explored the accumulation of 2,3,7,8-tetrachlorodibenzo-p-dioxin in environments exposed to 2,4,5-trichlorophenoxyacetic acid ester herbicides.

Molecular-scale Hybrid Materials

2,3,4,5-Tetrachlorobenzoic acid derivatives are also used in the formation of molecular-scale hybrid materials. A study by Yan & Wang (2007) showed the modification of 2-chlorobenzoic acid for creating organic-inorganic molecular-based hybrid materials, demonstrating its potential in material science applications.

Structural and Magnetic Studies

Tetrachlorobenzoic acid derivatives have been examined for their structural and magnetic properties. For example, Zhao et al. (2014) synthesized and studied the magnetic properties of Dy₂Co₂L₁₀(bipy)₂ and Ln₂Ni₂L₁₀(bipy)₂, where 3,5-dichlorobenzoate anions acted as bridging ligands.

Biotransformation and Decomposition Studies

Studies have also focused on the biotransformation and decomposition of chlorobenzoic acids. Nadeau, Menn, Breen, & Sayler (1994) demonstrated the biotransformation of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) by Alcaligenes eutrophus A5, which involved the formation of 4-chlorobenzoic acid as a major stable intermediate.

Chemical Transformation Studies

The chemical transformation of chlorobenzoic acids has been a subject of research as well. Remberger, Hynning, & Neilson (1991) developed a specific analytical procedure to examine the stability of chlorinated benzo-1,2-quinones under conditions used for investigating their toxicity to aquatic organisms.

Safety And Hazards

The safety data sheet of 2,3,4,5-Tetrachlorobenzoic acid indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary statements include P305+P351+P338, which advise rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2,3,4,5-tetrachlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXMTEKFGUWSNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20870383
Record name 2,3,4,5-Tetrachlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachlorobenzoic acid

CAS RN

50-74-8
Record name 2,3,4,5-Tetrachlorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,4,5-tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20870383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,5-Tetrachlorobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Proceeding in the same manner as that described in part A of Example 6 above, 14.3 g (0.05 mole) of tetrachlorophthalic anhydride, 16.0 g (0.052 mole) of 76.5 percent active 1-n-octyl-2-methylindole and 13.3 g (0.10 mole) of aluminum chloride were interacted to obtain 2-[(1-n-octyl-2-methyl-3-indolyl)carbonyl[-3,4,5,6-tetrachlorobenzoic acid (Formula VIII: R°=R1 =R2 =R3 =Cl; R5 =CH3 ; R6 =(CH2)7CH3 ; Y1 =H), a pale orange solid melting at 132°-134° C. The infrared spectrum, showing a maximum at 1745 cm-1 (C=O; s) and the nuclear magnetic resonance spectrum was in accord with the structure.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
13.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
ET McBee, WR Diveley, JE Burch - Journal of the American …, 1955 - ACS Publications
Discussion Previous studies in this Laboratory have es-tablished that 5, 5-dimethoxy-1, 2, 3, 4-tetrachlorocyclopentadiene undergoes the Diels-Alder reaction with maleic anhydride …
Number of citations: 68 pubs.acs.org
XC Wang, Y Chen, H Yuan, Q Yang… - Zeitschrift für …, 2016 - Wiley Online Library
The interdigitated coordination networks [Cu(tyty)] (1) and [Cu 1.5 (L1)(L2)(tyty)] (2) [Htyty = 5‐(4‐(1H‐1,2,4‐triazol‐1‐yl)phenyl)‐1H‐tetrazole, HL1 = 2,3,4,5‐tetrachlorobenzoic acid, …
Number of citations: 3 onlinelibrary.wiley.com
DM Campkin, Y Shimadate, B Bartholomew… - Molecules, 2022 - mdpi.com
Tetrachlorinated phthalimide analogues bearing a boron-pinacolate ester group were synthesised via two synthetic routes and evaluated in their glycosidase modulating and anticancer …
Number of citations: 5 www.mdpi.com
BW Nordlander, WE Cass - Journal of the American Chemical …, 1947 - ACS Publications
24.5 “First preparation by JA Loritsch in this Laboratory, preparation by GJ Bohrer in our laboratories.'M. p. 74-74.5 (recryst. from petroleum ether). 6 First dium alcohólate. Although …
Number of citations: 21 pubs.acs.org
K Furukawa, N Tomizuka… - Applied and …, 1979 - Am Soc Microbiol
Of 36 pure isomers (chlorine numbers 1 to 5) of polychlorinated biphenyls examined, 23 compounds were metabolized by Alcaligenes sp. strain Y42, and 33 compounds were …
Number of citations: 388 journals.asm.org
J Feng, Z Li, X Wang - Main Group Metal Chemistry, 2023 - degruyter.com
Two lead(ii) coordination complexes with 2-(4-fluoro-phenyl)-1H-imidazo[4,5-f][1,10]phenanthroline formulated as [Pb(L) 2 (tlba) 2 )] (1) and [Pb(L)(dpea)] 2 (2) (HTLBA = 2,3,4,5-…
Number of citations: 2 www.degruyter.com
X Cheng, L Huang, L Zhang, Q Ai… - ACS Applied Materials …, 2017 - ACS Publications
Self-assembled small molecules (SASMs) are effective materials to improve the interfacial properties between a metal/metal oxide and the overlying organic layer. In this work, surface …
Number of citations: 14 pubs.acs.org
HJ Miller - Weeds, 1952 - cambridge.org
Zimmerman has summarized the plant hormone activity of trichlorobenzoic acid and various substituted derivatives. The effects have been found to be formative in nature. …
Number of citations: 6 www.cambridge.org
M Ballester, J Castaner… - 1960 - apps.dtic.mil
The ultra-violet spectra of alpha, beta, beta, 2, 3, 4, 5-heptachlorostyrene I, perchlorostyrene II, 2, 3, 4, 5-tetrachlorobenzoic acid, 2, 3, 5, 6-tetrachlorobenzoic acid, pentachlorobenzoic …
Number of citations: 2 apps.dtic.mil
PG Harvey, F Smith, M Stacey… - Journal of Applied …, 1954 - Wiley Online Library
… light petroleum (bp 80-100") to give 2 : 3 : 4 : 5-tetrachlorobenzoic acid (0.45 g.), mp 190-191" (… there was obtained, after recrystallization, 2 : 3 : 4 : 5-tetrachlorobenzoic acid (0.26g.). mp …
Number of citations: 21 onlinelibrary.wiley.com

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